7-epi-Hydroxystaurosporine
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Overview
Description
Preparation Methods
UCN-02 is isolated from a high staurosporine-producing Streptomyces culture as a minor co-metabolite . The synthetic route involves the fermentation of the Streptomyces strain, followed by purification and structural determination . Industrial production methods include the acidification of a solution containing UCN-02 to isomerize it to UCN-01, which is then recovered from the acidified solution .
Chemical Reactions Analysis
UCN-02 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide and aqueous alkali solutions . Major products formed from these reactions include UCN-01 and other staurosporine derivatives .
Scientific Research Applications
UCN-02 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of protein kinase C and protein kinase A . In biology and medicine, UCN-02 exhibits cytotoxic effects on the growth of HeLa S3 cells and has been studied for its potential in cancer therapy . It is also used in the study of cell cycle regulation and the development of new anticancer agents .
Mechanism of Action
UCN-02 exerts its effects by inhibiting protein kinase C and protein kinase A. It binds to these kinases with high affinity, leading to the inhibition of their activity . This inhibition results in the arrest of the cell cycle and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the retinoblastoma pathway and cyclin-dependent kinases .
Comparison with Similar Compounds
UCN-02 is similar to other staurosporine derivatives, such as UCN-01 and staurosporine itself . UCN-02 is less selective than UCN-01 but exhibits comparable activity . The uniqueness of UCN-02 lies in its stereoisomeric structure, which allows it to act by similar mechanisms as UCN-01 but with slightly reduced potency . Other similar compounds include oxostaurosporine and other indolocarbazole compounds .
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4S,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m0/s1 |
InChI Key |
PBCZSGKMGDDXIJ-YODCGEJZSA-N |
Isomeric SMILES |
C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Origin of Product |
United States |
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